molecular formula C27H25NO5 B1390829 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid CAS No. 1217835-37-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

Cat. No.: B1390829
CAS No.: 1217835-37-4
M. Wt: 443.5 g/mol
InChI Key: JBZULFVSTYZJLP-RUZDIDTESA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Preparation in Solid-Phase Syntheses

The compound is utilized in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, crucial for solid-phase syntheses of β-peptides. This involves a diastereoselective amidomethylation process, demonstrating its significant role in peptide synthesis (Šebesta & Seebach, 2003).

Synthesis of Azatryptophan Analogs

It is used in the synthesis of differentially protected azatryptophan derivatives. The protection groups like Ts, Fmoc, and tBu can be selectively removed, showing its versatility in synthesizing unnatural amino acids for drug discovery (Nimje et al., 2020).

Self-Assembled Structures Formation

The compound aids in forming self-assembled structures in Fmoc-modified aliphatic amino acids. These structures are analyzed under various conditions, providing insights into designing novel self-assembled architectures for material science and nanotechnology applications (Gour et al., 2021).

Photophysics and Bioimaging

A water-soluble fluorene derivative, which includes this compound, has been studied for its photophysical properties and bioimaging potential. It exhibits strong aggregation in water and high two-photon absorptivity, making it attractive for integrin imaging (Morales et al., 2010).

Assaying Enzymes

Tripeptide derivatives containing this compound are used in assaying enzymes. The quantity of split product released by enzymatic action on the tripeptide derivative is photometrically determined, highlighting its application in enzyme assays (Svendsen, 2017).

Peptide Synthesis

It serves as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid. This showcases its role in preparing structurally complex peptides and amino acids (Mollica et al., 2012).

Crystallography and Supramolecular Studies

In crystallography and supramolecular studies, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, a variant of this compound, has been synthesized and analyzed, contributing significantly to the understanding of molecular structures and interactions (Bojarska et al., 2020).

Mechanism of Action

Target of Action

Fmoc-D-m-Tyrosine(OAllyl), also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, is a complex compound used in organic synthesis

Mode of Action

It is known that the fmoc group is a base-labile protecting group used in organic synthesis . This suggests that the compound may interact with its targets by protecting certain functional groups during the synthesis process, preventing unwanted reactions.

Biochemical Pathways

It is known to be used in the synthesis of leu-enkephalinamide via solid phase synthesis in water . This suggests that it may play a role in the biochemical pathways related to peptide synthesis.

Result of Action

As a protecting group in organic synthesis, it likely plays a role in facilitating the synthesis of complex organic compounds, such as peptides .

Action Environment

It is known that the fmoc group is rapidly removed by base , suggesting that the compound’s action may be influenced by the pH of its environment.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZULFVSTYZJLP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654629
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217835-37-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

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